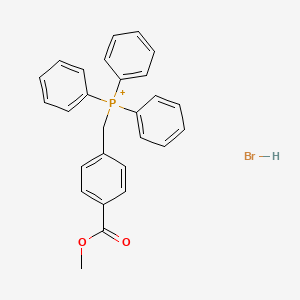
(4-Methoxycarbonylphenyl)methyl-triphenylphosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C27H24BrO2P. It is a quaternary phosphonium salt that features a triphenylphosphonium group attached to a benzyl moiety substituted with a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with (4-methoxycarbonylbenzyl) bromide. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonium group.
Reducing Agents: Reducing agents like sodium borohydride can reduce the phosphonium group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction typically yields phosphines.
Applications De Recherche Scientifique
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphonium salts and ylides.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to its lipophilic nature.
Medicine: Research into its potential as a drug delivery agent, particularly for targeting mitochondria, is ongoing.
Industry: It finds use in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The phosphonium group can interact with various molecular targets, facilitating reactions such as the Wittig reaction. The methoxycarbonyl group enhances the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Carbomethoxybenzyl)triphenylphosphonium chloride
- (4-Methoxycarbonylphenyl)methyl-triphenylphosphonium bromide
- (Carbomethoxymethyl)triphenylphosphonium bromide
Uniqueness
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. The presence of the methoxycarbonyl group differentiates it from other phosphonium salts, making it particularly useful in applications requiring enhanced solubility and reactivity.
Propriétés
Formule moléculaire |
C27H25BrO2P+ |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
Clé InChI |
WUWDGVKUXDZLNU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



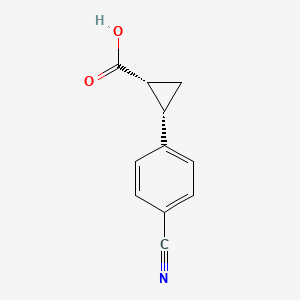


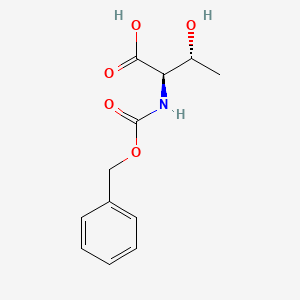
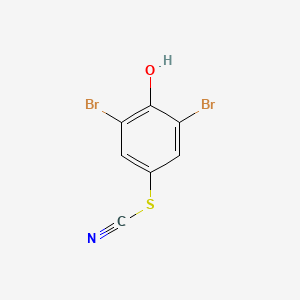
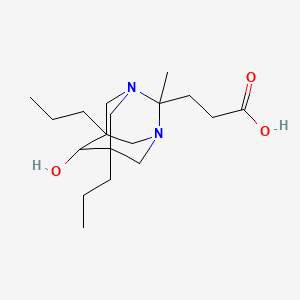

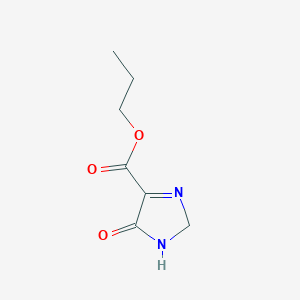
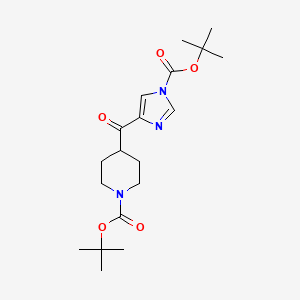
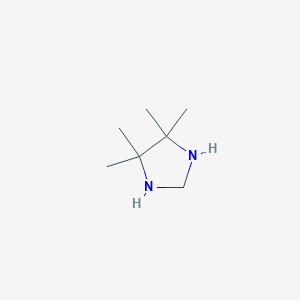


![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
